Grk6-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

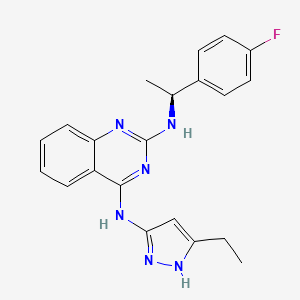

Molecular Formula |

C21H21FN6 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

4-N-(5-ethyl-1H-pyrazol-3-yl)-2-N-[(1S)-1-(4-fluorophenyl)ethyl]quinazoline-2,4-diamine |

InChI |

InChI=1S/C21H21FN6/c1-3-16-12-19(28-27-16)25-20-17-6-4-5-7-18(17)24-21(26-20)23-13(2)14-8-10-15(22)11-9-14/h4-13H,3H2,1-2H3,(H3,23,24,25,26,27,28)/t13-/m0/s1 |

InChI Key |

QIKJAWWGNVSEHB-ZDUSSCGKSA-N |

Isomeric SMILES |

CCC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)N[C@@H](C)C4=CC=C(C=C4)F |

Canonical SMILES |

CCC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)NC(C)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of Grk6-IN-2: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action for Grk6-IN-2, a potent inhibitor of G protein-coupled receptor kinase 6 (GRK6). Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical and cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Introduction to GRK6 and its Inhibition

G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling. Upon agonist binding to a GPCR, GRKs are recruited to the activated receptor and phosphorylate its intracellular domains. This phosphorylation event initiates the binding of arrestin proteins, which sterically hinder further G protein coupling, leading to desensitization and internalization of the receptor. This process is crucial for terminating GPCR signaling and preventing overstimulation.

GRK6, a member of the GRK4 subfamily, is ubiquitously expressed with particularly high levels in immune cells. Its dysregulation has been implicated in various pathologies, including multiple myeloma and inflammatory diseases. This compound is a small molecule inhibitor designed to target the kinase activity of GRK6, offering a valuable tool to probe its physiological functions and a potential therapeutic agent.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of GRK6. While direct crystallographic evidence for this compound binding is not publicly available, the vast majority of small molecule kinase inhibitors function by competing with ATP for binding to the active site of the kinase. The crystal structure of GRK6 in complex with an ATP analog reveals a canonical kinase fold with a well-defined ATP-binding pocket, suggesting that this compound likely acts as an ATP-competitive inhibitor.[1][2][3][4][5]

By occupying the ATP-binding site, this compound prevents the transfer of a phosphate group from ATP to the serine and threonine residues on its substrates, most notably agonist-activated GPCRs. This inhibition has two major downstream consequences: the potentiation of GPCR signaling and the induction of apoptosis in cancer cells dependent on GRK6 activity.

Quantitative Data on GRK6 Inhibition

While specific quantitative data for this compound is limited in the public domain, data for the closely related and well-characterized inhibitor, Grk6-IN-1, provides valuable insights into the potency and selectivity of this class of compounds.

| Kinase | IC50 (nM) |

| GRK6 | 3.8 - 8 |

| GRK7 | 6.4 |

| GRK5 | 12 |

| GRK4 | 22 |

| GRK1 | 52 |

| Aurora A | 8900 |

| IGF-1R | 9200 |

| Table 1: Kinase Inhibitory Profile of Grk6-IN-1. Data demonstrates high potency for GRK6 and selectivity against other non-GRK kinases. |

| Cell Line | IC50 (µM) |

| KMS11 | 1 - 3 |

| KMS18 | 1 - 3 |

| LP1 | 1 - 3 |

| MM1R | 1 - 3 |

| RPMI-8226 | 1 - 3 |

| Table 2: Anti-proliferative Activity of Grk6-IN-1 in Multiple Myeloma Cell Lines (72-hour incubation). The data indicates micromolar efficacy in inducing cell death in multiple myeloma. |

Impact on Signaling Pathways

GPCR Desensitization Pathway

The canonical role of GRK6 is to mediate the desensitization of agonist-activated GPCRs. Inhibition of GRK6 by this compound disrupts this process, leading to sustained signaling through the affected GPCR.

Key receptors regulated by GRK6 include the chemokine receptor CXCR4 and the secretin receptor. Inhibition of GRK6-mediated phosphorylation of these receptors prevents their internalization and prolongs their signaling, which can have significant physiological effects. For instance, enhanced CXCR4 signaling due to GRK6 inhibition can affect neutrophil chemotaxis.

STAT3 Signaling Pathway in Multiple Myeloma

In multiple myeloma cells, GRK6 has been identified as a critical kinase for cell survival. Its inhibition has been shown to induce apoptosis. This pro-survival role is, at least in part, mediated through the STAT3 signaling pathway.

GRK6 contributes to the phosphorylation and activation of STAT3. Activated, phosphorylated STAT3 (pSTAT3) translocates to the nucleus and promotes the transcription of anti-apoptotic genes, such as Bcl-xL. By inhibiting GRK6, this compound prevents the activation of STAT3, leading to a decrease in the expression of these pro-survival proteins and subsequently inducing apoptosis in multiple myeloma cells.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by GRK6.

Materials:

-

Recombinant human GRK6 enzyme

-

Substrate (e.g., casein or a specific peptide substrate)

-

[γ-³²P]ATP

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

96-well plates

-

Phosphocellulose paper

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing the GRK6 enzyme and substrate in the assay buffer.

-

Add this compound at various concentrations to the wells of a 96-well plate. Include a DMSO control.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the radioactivity on the paper using a phosphorimager.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Cellular Proliferation Assay (MTS)

This assay measures the effect of this compound on the viability of multiple myeloma cells.

Materials:

-

Multiple myeloma cell lines (e.g., MM1R, U266)

-

Cell culture medium

-

This compound

-

96-well plates

-

MTS reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the this compound dilutions to the respective wells, including a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add MTS reagent to each well and incubate for 1-4 hours.

-

Record the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Phospho-STAT3

This method is used to detect the levels of phosphorylated STAT3 in multiple myeloma cells following treatment with this compound.

Materials:

-

Multiple myeloma cells

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-pSTAT3, anti-total STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat multiple myeloma cells with this compound for a specified time.

-

Lyse the cells and determine the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.

Conclusion

This compound is a potent and selective inhibitor of GRK6 that exerts its effects through the competitive inhibition of ATP binding. Its mechanism of action involves the disruption of two key signaling pathways: the desensitization of G protein-coupled receptors and the pro-survival STAT3 pathway in multiple myeloma. By preventing GRK6-mediated phosphorylation, this compound leads to sustained GPCR signaling and induces apoptosis in cancer cells dependent on GRK6 activity. These findings highlight the potential of this compound as a valuable research tool and a promising therapeutic candidate for diseases characterized by GRK6 dysregulation. Further investigation into the detailed structural basis of its interaction with GRK6 and its in vivo efficacy is warranted.

References

- 1. The structure of G protein-coupled receptor kinase (GRK)-6 defines a second lineage of GRKs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G protein-coupled receptor kinase - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

Grk6-IN-2: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor kinase 6 (GRK6) is a serine/threonine kinase that plays a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling. It mediates the desensitization of GPCRs, a crucial process for terminating signal transduction and preventing overstimulation. Dysregulation of GRK6 has been implicated in various pathologies, including cancer and inflammatory diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Grk6-IN-2, a selective inhibitor of GRK6, and its impact on downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting GRK6.

This compound: A Potent and Selective Inhibitor

This compound, also known as compound 10a , is a potent inhibitor of GRK6 with a reported half-maximal inhibitory concentration (IC50) of 120 nM.[1] It was identified through the screening of a focused library of kinase inhibitors and has been characterized as a valuable tool for studying the cellular functions of GRK6.[2] Another closely related and more potent analog, Grk6-IN-1 (compound 18) , exhibits an IC50 of 6 nM for GRK6 and demonstrates high selectivity against a panel of 85 other kinases.[2][3] Both inhibitors are being investigated for their therapeutic potential, particularly in the context of multiple myeloma.[4]

Quantitative Data on GRK6 Inhibitors

The following table summarizes the available quantitative data for this compound and its more potent analog, Grk6-IN-1.

| Compound Name | Alias | Target | IC50 (nM) | Cell-Based Proliferation IC50 (µM) (Multiple Myeloma Cells) | Notes |

| This compound | compound 10a | GRK6 | 120 | sub-µM | A potent inhibitor of GRK6. |

| Grk6-IN-1 | compound 18 | GRK6 | 6 | Not explicitly stated, but described as having potent antiproliferative activity. | A highly potent and selective inhibitor of GRK6. |

Core Downstream Signaling Pathway: The β-Arrestin 2/MAPKs/NF-κB Axis

Research in triple-negative breast cancer (TNBC) has elucidated a key downstream signaling pathway modulated by this compound. This pathway involves the adaptor protein β-Arrestin 2 and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) cascades.

Mechanism of Action

In this pathway, GRK6, upon activation, is thought to recruit β-Arrestin 2. This recruitment acts as a scaffold to activate downstream signaling cascades, including the p38 and Erk1/2 MAPK pathways, which in turn leads to the activation of the transcription factor NF-κB. Treatment with this compound has been shown to suppress the activity of β-Arrestin 2, leading to a dose-dependent reduction in the phosphorylation of p38 and Erk1/2, and subsequent inhibition of NF-κB activity.

Visualization of the this compound Downstream Signaling Pathway

Caption: Downstream signaling pathway inhibited by this compound.

Quantitative Effects on Downstream Targets

| Downstream Target | Effect of this compound Treatment | Cell Type |

| Phospho-p38 | Dose-dependent reduction | Triple-Negative Breast Cancer (TNBC) cells |

| Phospho-Erk1/2 | Dose-dependent reduction | Triple-Negative Breast Cancer (TNBC) cells |

| β-Arrestin 2 Activity | Suppression | Triple-Negative Breast Cancer (TNBC) cells |

| NF-κB Activity | Suppression | Triple-Negative Breast Cancer (TNBC) cells |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the investigation of this compound's effects. For specific details, it is recommended to consult the primary research articles.

GRK6 Kinase Assay

This assay is used to determine the in vitro potency of inhibitors against GRK6.

Objective: To measure the IC50 value of this compound for GRK6.

Materials:

-

Recombinant human GRK6 enzyme

-

Kinase substrate (e.g., casein or a specific peptide substrate)

-

³²P-ATP or a non-radioactive ATP analog for detection

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound (compound 10a) at various concentrations

-

96-well filter plates or other suitable assay plates

-

Scintillation counter or appropriate detection instrument

Procedure:

-

Prepare a reaction mixture containing the GRK6 enzyme, substrate, and assay buffer.

-

Add this compound at a range of concentrations to the wells of the assay plate. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding ATP (spiked with ³²P-ATP if using radioactive detection).

-

Incubate the reaction for a specified time at a controlled temperature (e.g., 30°C).

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).

-

Wash the filter plates to remove unincorporated ATP.

-

Quantify the amount of incorporated phosphate using a scintillation counter or other detection method.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Phosphorylated Kinases

This method is used to assess the effect of this compound on the phosphorylation status of downstream signaling proteins in a cellular context.

Objective: To determine the dose-dependent effect of this compound on the phosphorylation of p38 and Erk1/2.

Materials:

-

Cell line of interest (e.g., TNBC cells)

-

This compound at various concentrations

-

Cell lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Primary antibodies specific for total and phosphorylated forms of p38 and Erk1/2

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of this compound for a specified duration. Include a vehicle control.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against total and phosphorylated p38 and Erk1/2.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental Workflow Visualization

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Dichotomous Role of G Protein-Coupled Receptor Kinase 6 in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor kinase 6 (GRK6) is emerging as a critical, yet complex, regulator of cancer progression. Exhibiting a dichotomous role, GRK6 can function as either a tumor suppressor or an oncogene depending on the specific cancer type and cellular context. This technical guide provides an in-depth exploration of the multifaceted role of GRK6 in oncology, summarizing the current understanding of its involvement in key signaling pathways, its impact on tumor cell behavior, and its potential as a therapeutic target. We present a comprehensive overview of experimental data, detailed methodologies for studying GRK6, and visual representations of its signaling networks to serve as a valuable resource for the scientific community.

Introduction

G protein-coupled receptors (GPCRs) constitute the largest family of cell surface receptors and are pivotal in transducing extracellular signals into intracellular responses, thereby governing a myriad of physiological processes. The desensitization and internalization of these receptors are tightly regulated, primarily by G protein-coupled receptor kinases (GRKs). GRK6, a member of the GRK4 subfamily, is increasingly implicated in the pathophysiology of various cancers. Its expression is frequently dysregulated in malignant tissues, and this alteration is often correlated with patient prognosis and disease progression. Understanding the precise mechanisms by which GRK6 influences cancer is paramount for the development of novel therapeutic strategies.

The Dual Role of GRK6 in Cancer

The function of GRK6 in cancer is not uniform; it can either promote or suppress tumor progression in a context-dependent manner.

-

Oncogenic Role: In several cancers, including papillary thyroid carcinoma, colorectal carcinoma, and glioma, GRK6 is upregulated and functions as an oncogene.[1][2][3] Elevated GRK6 expression is associated with increased tumor size, advanced tumor stage, and poor patient prognosis.[1][2] Mechanistically, GRK6 can promote cell proliferation, invasion, and resistance to therapy.

-

Tumor-Suppressive Role: Conversely, in lung adenocarcinoma and medulloblastoma, GRK6 acts as a tumor suppressor. Decreased GRK6 expression is linked to enhanced tumor growth, metastasis, and poorer survival rates. In these contexts, GRK6 can inhibit cell migration and invasion. This tumor-suppressive function is often associated with its canonical role in desensitizing pro-tumorigenic GPCRs like CXCR4.

Quantitative Data on GRK6 in Cancer

The following tables summarize the key quantitative findings from various studies on the role of GRK6 in cancer.

Table 1: GRK6 Expression and Clinicopathological Correlations

| Cancer Type | GRK6 Expression Change | Correlation with Tumor Size | Correlation with TNM Stage | Correlation with Metastasis | Patient Survival with High GRK6 | Reference |

| Papillary Thyroid Carcinoma | Upregulated | Positive (P=0.045) | Positive (P=0.001) | - | Poorer (P=0.002) | |

| Colorectal Carcinoma | Upregulated | - | Positive (P=0.020) | Positive (P<0.0001) | Poorer | |

| Lung Adenocarcinoma | Downregulated | - | Negative (P=0.030) | - | Better | |

| Lung Adenocarcinoma | Upregulated | - | - | Positive (P=0.037) | Poorer | |

| Medulloblastoma | Downregulated | - | - | Negative | - | |

| Glioma | Upregulated | - | Positive Correlation | - | - |

Table 2: In Vitro and In Vivo Effects of GRK6 Modulation

| Cancer Type | GRK6 Modulation | Effect on Cell Proliferation | Effect on Cell Invasion/Migration | In Vivo Effect | Reference |

| Papillary Thyroid Carcinoma | Overexpression | Increased | Increased (2.3-fold) | - | |

| Papillary Thyroid Carcinoma | siRNA Knockdown | Decreased | Decreased (40%) | - | |

| Lung Cancer (Lewis Lung Carcinoma) | Knockout Mouse | - | - | Increased tumor growth and metastasis | |

| Multiple Myeloma | shRNA Knockdown | Inhibited | - | - | |

| Glioma | Overexpression | Increased | - | - | |

| Glioma | siRNA Knockdown | Decreased | - | - |

Key Signaling Pathways Involving GRK6

GRK6 exerts its effects on cancer progression through its involvement in several critical signaling pathways.

The CXCR4/CXCL12 Axis in Medulloblastoma

In medulloblastoma, GRK6 plays a tumor-suppressive role by negatively regulating the CXCR4 signaling pathway. CXCR4, a chemokine receptor, is activated by its ligand CXCL12, promoting cell migration and metastasis. GRK6 phosphorylates the activated CXCR4 receptor, leading to its desensitization and internalization, thereby inhibiting downstream signaling and cell migration. Downregulation of GRK6 in medulloblastoma leads to sustained CXCR4 signaling and enhanced metastatic potential.

The STAT3 Pathway in Multiple Myeloma

In multiple myeloma, GRK6 appears to play a pro-survival role. Knockdown of GRK6 in myeloma cells induces apoptosis. This effect is associated with the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. While the precise mechanism is still under investigation, it is suggested that GRK6 may directly or indirectly regulate the phosphorylation and activation of STAT3, a key transcription factor that promotes the expression of anti-apoptotic proteins like Bcl-2.

The HIF1α/VHL Axis in Lung Adenocarcinoma

In lung adenocarcinoma, where GRK6 is downregulated, its loss is associated with increased hypoxia-inducible factor 1-alpha (HIF1α) activity. Mechanistically, GRK6 depletion leads to a decrease in the von Hippel-Lindau (VHL) tumor suppressor protein, which is responsible for targeting HIF1α for proteasomal degradation under normoxic conditions. The resulting stabilization of HIF1α promotes the transcription of genes involved in angiogenesis, cell survival, and metastasis.

Experimental Protocols for Studying GRK6

Immunohistochemistry (IHC) for GRK6 in Tissue Samples

Objective: To detect and localize GRK6 protein expression in formalin-fixed, paraffin-embedded (FFPE) cancer tissues.

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in a citrate buffer (10 mM, pH 6.0).

-

Heat in a microwave or pressure cooker according to manufacturer's instructions.

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Wash slides with PBS.

-

Incubate with 3% hydrogen peroxide in PBS for 10 minutes to block endogenous peroxidase activity.

-

Wash with PBS.

-

Incubate with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate slides with a primary antibody against GRK6 (e.g., rabbit polyclonal) diluted in blocking buffer overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash slides with PBS (3 x 5 minutes).

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.

-

-

Detection:

-

Wash slides with PBS (3 x 5 minutes).

-

Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

-

Wash with PBS (3 x 5 minutes).

-

Develop the signal with a diaminobenzidine (DAB) substrate, monitoring for color development.

-

-

Counterstaining and Mounting:

-

Rinse with distilled water.

-

Counterstain with hematoxylin.

-

Dehydrate through graded ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

Western Blotting for GRK6

Objective: To detect and quantify GRK6 protein levels in cell lysates or tissue homogenates.

Protocol:

-

Sample Preparation:

-

Lyse cells or homogenize tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein per lane on a polyacrylamide gel.

-

Run the gel until adequate separation is achieved.

-

-

Protein Transfer:

-

Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against GRK6 overnight at 4°C.

-

Wash the membrane with TBST (3 x 10 minutes).

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST (3 x 10 minutes).

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Visualize the signal using a chemiluminescence imaging system.

-

Cell Proliferation (MTT) Assay

Objective: To assess the effect of GRK6 modulation on cancer cell proliferation.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

-

Treatment:

-

Treat cells with siRNAs targeting GRK6, a GRK6 expression plasmid, or relevant controls.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

-

MTT Incubation:

-

Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the MTT-containing medium.

-

Add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

-

Gently shake the plate to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Transwell Cell Migration/Invasion Assay

Objective: To evaluate the impact of GRK6 on the migratory and invasive capacity of cancer cells.

Protocol:

-

Cell Preparation:

-

Starve cells in serum-free medium for 12-24 hours.

-

-

Assay Setup:

-

For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel. For migration assays, no coating is needed.

-

Add serum-free medium containing the starved cells to the upper chamber.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

-

Incubation:

-

Incubate the plate at 37°C for a duration appropriate for the cell line (e.g., 24-48 hours).

-

-

Cell Staining and Counting:

-

Remove non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface with methanol.

-

Stain the cells with crystal violet.

-

Count the stained cells in several random fields under a microscope.

-

Experimental Workflow for Studying GRK6 Function

Conclusion and Future Directions

G protein-coupled receptor kinase 6 is a pivotal regulator of cancer progression, with its functional role being highly dependent on the specific tumor context. Its ability to act as both an oncogene and a tumor suppressor underscores the complexity of GPCR signaling in cancer. The detailed molecular mechanisms governing this dual functionality are an active area of investigation. Future research should focus on identifying the full spectrum of GRK6 substrates and interacting partners in different cancer types to unravel the context-specific signaling networks. A deeper understanding of the upstream regulators of GRK6 expression and activity in cancer is also crucial. Ultimately, delineating the precise roles of GRK6 in various malignancies will be instrumental in developing targeted therapies that can either inhibit its oncogenic functions or restore its tumor-suppressive activities, offering new avenues for cancer treatment.

References

- 1. GRK6 Depletion Induces HIF Activity in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Down-regulated G protein-coupled receptor kinase 6 leads to apoptosis in multiple myeloma MM1R cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impaired Recruitment of Grk6 and β-Arrestin2 Causes Delayed Internalization and Desensitization of a WHIM Syndrome-Associated CXCR4 Mutant Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Grk6-IN-2 and GPCR Desensitization: A Technical Guide

Executive Summary: G protein-coupled receptors (GPCRs) constitute the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Their signaling is tightly regulated to prevent overstimulation, a process known as desensitization. G protein-coupled receptor kinases (GRKs) are central to this process. This document provides a detailed overview of the role of G protein-coupled receptor kinase 6 (GRK6) in GPCR desensitization and the mechanism of its potent inhibitor, Grk6-IN-2. It includes quantitative data on inhibitor potency, detailed experimental protocols for studying GRK inhibition, and visual diagrams of the core signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working on GPCR signaling and therapeutics.

Introduction to GPCR Signaling and Desensitization

G protein-coupled receptors (GPCRs) are a vast family of integral membrane proteins that transduce extracellular signals into intracellular responses.[1][2] Upon binding an agonist, the GPCR undergoes a conformational change, allowing it to activate heterotrimeric G proteins. This initiates a cascade of downstream signaling events.[3]

To maintain cellular homeostasis and prevent pathological overstimulation, agonist-activated GPCRs must be deactivated. This regulatory process is termed desensitization.[3][4] The primary mechanism of rapid, or homologous, desensitization involves the phosphorylation of the agonist-occupied receptor by a family of serine/threonine kinases known as G protein-coupled receptor kinases (GRKs). This phosphorylation event increases the receptor's affinity for arrestin proteins. The binding of arrestin sterically hinders the receptor's ability to couple with G proteins, effectively terminating that signaling pathway, and can also initiate receptor internalization and arrestin-dependent signaling.

The Role of G Protein-Coupled Receptor Kinase 6 (GRK6)

The GRK family is divided into three subfamilies: the GRK1 subfamily (GRK1 and 7), the GRK2 subfamily (GRK2 and 3), and the GRK4 subfamily (GRK4, 5, and 6). GRK6, a member of the GRK4 subfamily, is expressed in a wide variety of tissues, with notably high expression in lymphoid tissue and plasma cells.

GRK6 plays a crucial role in regulating the responsiveness of numerous GPCRs. Studies have implicated GRK6 in the desensitization of receptors for chemokines (e.g., CXCR4), peptides (e.g., secretin receptor), and neurotransmitters. For example, GRK6-mediated phosphorylation of the secretin receptor selectively attenuates its ability to stimulate cyclic AMP (cAMP) accumulation. In platelets, GRK6 is involved in the desensitization of P2Y1, P2Y12, and PAR4 receptors, thereby regulating platelet activation and thrombus formation. The kinase can also influence downstream signaling pathways; for instance, GRK6-activated recruitment of β-arrestin 2 to the CXCR4 receptor can lead to ERK1/2 signaling.

This compound: A Potent Inhibitor of GRK6

This compound (also referred to as compound 10a in some literature) is a potent small-molecule inhibitor of G protein-coupled receptor kinase 6. It belongs to the 4-aminoquinazoline class of compounds. By inhibiting the catalytic activity of GRK6, this compound can prevent the phosphorylation of agonist-occupied GPCRs, thereby blocking the initial step of homologous desensitization for GRK6-sensitive receptors. This leads to prolonged or enhanced signaling through the affected GPCRs. Its utility has been highlighted in preclinical research, particularly in the context of multiple myeloma, where GRK6 has been identified as a critical kinase for cell survival.

Quantitative Analysis of GRK Inhibition

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. It is important to note that IC50 values can vary between experiments depending on assay conditions, such as substrate and ATP concentrations.

Inhibitory Profile of this compound

This compound is a potent inhibitor of GRK6 with a reported IC50 value in the nanomolar range.

| Inhibitor | Target Kinase | IC50 (nM) | Reference |

| This compound | GRK6 | 120 |

Comparative Potency of Various GRK Inhibitors

To understand the relative potency and selectivity of GRK inhibitors, it is useful to compare their IC50 values across different GRK family members. The following table summarizes data for several known GRK inhibitors.

| Inhibitor | GRK1 (nM) | GRK2 (nM) | GRK3 (nM) | GRK4 (nM) | GRK5 (nM) | GRK6 (nM) | GRK7 (nM) | Reference |

| Grk6-IN-1 | 52 | - | - | 22 | 12 | 3.8 - 8 | 6.4 | |

| CMPD101 | 3100 | 18 | 5.4 | - | 2300 | - | - | |

| Balanol | 4100 | 35 | - | - | 440 | - | - | |

| CCG215022 | 3900 | 150 | - | - | 380 | - | - |

Note: Selectivity data for this compound against other GRK family members is not available in the provided search results.

Experimental Methodologies for Studying GRK6 Inhibition

Evaluating the efficacy and mechanism of a GRK6 inhibitor like this compound requires specific biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified GRK6.

-

Objective: To determine the concentration of this compound required to inhibit 50% of GRK6 kinase activity.

-

Principle: The assay measures the transfer of a phosphate group from ATP (often radiolabeled [γ-³²P]-ATP) to a suitable substrate by the GRK6 enzyme in the presence of varying concentrations of the inhibitor.

-

Key Reagents & Materials:

-

Purified, active GRK6 enzyme.

-

Kinase substrate: A generic substrate like casein or a specific peptide substrate can be used.

-

ATP: Typically used at or near its Michaelis-Menten constant (Km) for the kinase. Radiolabeled [γ-³²P]-ATP is often used for detection.

-

This compound: Serially diluted to create a concentration gradient.

-

Kinase reaction buffer: Containing MgCl₂, DTT, and a buffering agent (e.g., HEPES).

-

96-well plates and incubation equipment.

-

Detection system: Phosphorimager for radioactivity or luminescence/fluorescence-based detection for non-radioactive methods.

-

-

Protocol Steps:

-

Preparation: Prepare serial dilutions of this compound in the reaction buffer.

-

Reaction Setup: In each well of a 96-well plate, add the GRK6 enzyme, the kinase substrate, and a specific concentration of this compound (or vehicle control).

-

Initiation: Start the kinase reaction by adding the ATP solution.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 20-30 minutes) to allow for phosphorylation.

-

Termination: Stop the reaction, typically by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane to bind the phosphorylated substrate.

-

Detection: Wash the membranes to remove unincorporated [γ-³²P]-ATP. Quantify the amount of incorporated radiolabel on the substrate using a phosphorimager.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Cell-Based GPCR Signaling Assay (cAMP Accumulation)

This assay assesses the effect of GRK6 inhibition on the signaling of a specific GPCR in a cellular environment.

-

Objective: To measure how this compound affects the desensitization of a Gs-coupled receptor (e.g., secretin receptor) by measuring cAMP levels.

-

Principle: Gs-coupled receptors stimulate adenylyl cyclase to produce cAMP. GRK6-mediated desensitization would normally blunt this response upon prolonged agonist exposure. Inhibition of GRK6 by this compound is expected to enhance or prolong the agonist-stimulated cAMP accumulation.

-

Key Reagents & Materials:

-

A cell line endogenously or recombinantly expressing the GPCR of interest and GRK6 (e.g., NG108-15 cells).

-

This compound.

-

GPCR agonist (e.g., secretin).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Protocol Steps:

-

Cell Culture: Seed cells in 24- or 96-well plates and grow to desired confluency.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period.

-

Stimulation: Add the specific GPCR agonist (in the presence of a PDE inhibitor) to stimulate the receptor.

-

Incubation: Incubate for a time sufficient to allow cAMP accumulation and subsequent desensitization to occur in control cells.

-

Lysis: Terminate the stimulation and lyse the cells according to the detection kit manufacturer's instructions.

-

Detection: Measure the intracellular cAMP concentration in the cell lysates using the chosen detection method.

-

Data Analysis: Plot the cAMP levels against the agonist concentration for each inhibitor concentration. Compare the maximal response (Emax) and potency (EC50) of the agonist in the presence and absence of this compound to quantify the effect on desensitization. An increase in the maximal cAMP response in the presence of the inhibitor suggests a blockage of desensitization.

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is critical for understanding. The following diagrams were generated using the DOT language to illustrate key concepts.

Figure 1: Canonical pathway of homologous GPCR desensitization.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of G Protein-Coupled Receptor Kinase 6 Regulation in Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting G protein-coupled receptor kinases (GRKs) to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]

The Role of G Protein-Coupled Receptor Kinase 6 in Chemotaxis: A Technical Guide to Understanding its Inhibition by Grk6-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of G protein-coupled receptor kinase 6 (GRK6) in the process of chemotaxis, a fundamental aspect of immune cell trafficking and inflammation. While direct experimental data on the effects of the selective inhibitor Grk6-IN-2 on chemotaxis is not yet available, this document synthesizes findings from studies on GRK6-deficient models to predict and understand the potential pharmacological impact of this inhibitor. This guide offers a comprehensive resource for researchers in immunology, cell biology, and drug development interested in the therapeutic potential of targeting GRK6.

Executive Summary

G protein-coupled receptor kinase 6 (GRK6) is a critical regulator of chemokine receptor signaling, playing a complex and often cell type-specific role in directing leukocyte migration. Studies utilizing GRK6-deficient mouse models have revealed that GRK6 can act as both a positive and negative regulator of chemotaxis, depending on the specific chemokine receptor and cell type involved. For instance, GRK6 deficiency has been shown to enhance neutrophil chemotaxis in response to certain stimuli while impairing lymphocyte migration. This compound is a potent and selective inhibitor of GRK6 with an IC50 of 120 nM[1]. Although its effects on chemotaxis have not been directly tested, its mechanism of action suggests it could be a valuable tool to modulate immune cell trafficking in various inflammatory and pathological conditions. This guide will delve into the known functions of GRK6 in chemotaxis, present quantitative data from key studies, detail relevant experimental protocols, and visualize the underlying signaling pathways to provide a foundational understanding for future research and drug development efforts centered on this compound.

The Dichotomous Role of GRK6 in Regulating Chemotaxis

G protein-coupled receptors (GPCRs) are central to sensing chemoattractant gradients and initiating cell migration. GRK6, a member of the serine/threonine protein kinase family, phosphorylates agonist-activated GPCRs, leading to their desensitization and internalization, thereby terminating G protein-dependent signaling. However, emerging evidence suggests a more nuanced role for GRK6, where it can also facilitate β-arrestin-mediated signaling pathways that are crucial for sustained directional migration.

The impact of GRK6 on chemotaxis is highly context-dependent, varying with the immune cell type and the specific chemokine and receptor pair.

Negative Regulation of Neutrophil Chemotaxis

In neutrophils, GRK6 appears to primarily function as a negative regulator of chemotaxis. GRK6-deficient neutrophils exhibit enhanced chemotactic responses to various chemoattractants. This suggests that GRK6-mediated desensitization of chemokine receptors is a key mechanism for dampening neutrophil migration and preventing excessive inflammation.

Positive Regulation of Lymphocyte Chemotaxis

Conversely, in lymphocytes, GRK6 plays a positive regulatory role in chemotaxis. T and B lymphocytes from GRK6-deficient mice show impaired migration towards the chemokine CXCL12. This indicates that GRK6 is necessary for efficient lymphocyte trafficking, potentially by facilitating β-arrestin-dependent signaling pathways that are essential for directional sensing and cell motility.

Quantitative Data on GRK6's Role in Chemotaxis

The following tables summarize the quantitative findings from studies on GRK6-deficient models, providing a clear comparison of its effects across different cell types and chemoattractants.

| Cell Type | Chemoattractant | Receptor | Effect of GRK6 Deficiency | Fold Change (Deficient vs. Wild-Type) | Reference |

| Neutrophils | CXCL12 | CXCR4 | Enhanced Chemotaxis | Not specified | [2] |

| T Lymphocytes | CXCL12 | CXCR4 | Impaired Chemotaxis | 0.45-fold (Transwell), 0.57-fold (Transendothelial) | [3] |

| B Lymphocytes | CXCL12 | CXCR4 | Impaired Transendothelial Migration | 0.56-fold | [3] |

| Macrophages | Chemerin | CMKLR1 | Increased Migration | Not specified | [4] |

| Neutrophils | Leukotriene B4 | BLT1 | Increased Chemotactic Activity | Not specified |

Experimental Protocols

Understanding the methodologies used to generate the data is crucial for interpretation and future experimental design. Below are detailed protocols for key assays cited in the literature.

In Vitro Chemotaxis Assay (Transwell or Boyden Chamber)

This assay is a standard method for assessing the directional migration of cells towards a chemoattractant.

-

Cell Preparation: Isolate primary immune cells (e.g., neutrophils, lymphocytes) from wild-type and GRK6-deficient mice. Resuspend the cells in an appropriate assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

-

Chamber Setup: Use a 24-well plate with Transwell inserts containing a porous membrane (e.g., 5 µm pore size for lymphocytes, 3 µm for neutrophils).

-

Chemoattractant Gradient: Add the chemoattractant (e.g., CXCL12 at 100 ng/mL) to the lower chamber. Add the cell suspension to the upper chamber of the insert.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period appropriate for the cell type (e.g., 2-4 hours for neutrophils, 4-6 hours for lymphocytes).

-

Cell Quantification: After incubation, collect the cells that have migrated to the lower chamber. Count the cells using a hemocytometer or a flow cytometer.

-

Data Analysis: Express the results as the percentage of input cells that migrated or as a chemotactic index (fold increase in migration over control wells without chemoattractant).

Transendothelial Migration Assay

This assay models the physiological process of leukocyte extravasation across the endothelial barrier.

-

Endothelial Monolayer Preparation: Culture a monolayer of endothelial cells (e.g., mouse aortic endothelial cells) on the porous membrane of a Transwell insert until confluent.

-

Cell Labeling: Label the isolated immune cells from wild-type and GRK6-deficient mice with a fluorescent dye (e.g., Calcein-AM).

-

Assay Procedure: Add the labeled immune cells to the upper chamber on top of the endothelial monolayer. Add the chemoattractant to the lower chamber.

-

Incubation and Quantification: Incubate for an appropriate time. Quantify the number of fluorescently labeled cells that have migrated to the lower chamber using a fluorescence plate reader.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is key to a deeper understanding.

GRK6 Signaling in Chemotaxis

References

The GRK6 Protein Interaction Network: A Technical Guide for Researchers

An In-depth Examination of the Core Regulatory Hub in Cellular Signaling

G protein-coupled receptor kinase 6 (GRK6) is a pivotal member of the serine/threonine protein kinase family, playing a crucial role in the regulation of G protein-coupled receptors (GPCRs). Its function extends beyond the classical paradigm of GPCR desensitization, implicating it as a key node in a complex network of protein interactions that govern a wide array of physiological and pathological processes. This technical guide provides a comprehensive overview of the GRK6 protein interaction network, detailing its known binding partners, the signaling pathways it modulates, and the experimental methodologies used to elucidate these connections. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of GRK6's role in cellular signaling and its potential as a therapeutic target.

The GRK6 Interactome: A Tabular Summary

The GRK6 interaction network is comprised of a diverse array of proteins, including GPCRs, G proteins, arrestins, and other signaling molecules. The following tables summarize the key interacting partners of GRK6, categorized by their protein class. While extensive qualitative data exists, quantitative data such as binding affinities remain areas of active investigation.

Table 1.1: G Protein-Coupled Receptor (GPCR) Interactors

| Receptor Family | Interacting GPCR | Cellular Context/Function | Key Experimental Evidence |

| Chemokine | CXCR1, CXCR2 | Leukocyte recruitment and activation, inflammation.[1][2] | Co-immunoprecipitation, Overexpression/knockdown studies.[1][3] |

| CXCR4 | T and B lymphocyte chemotaxis, receptor downregulation.[4] | Co-immunoprecipitation, Depletion studies. | |

| CCR7 | T cell circulation in lymphoid tissues, β-arrestin recruitment. | In vitro kinase assays, β-arrestin recruitment assays. | |

| CMKLR1 | Macrophage migration, receptor internalization. | Knockout studies, Akt phosphorylation assays. | |

| Dopamine | D2-like Dopamine Receptors | Regulation of postsynaptic dopamine signaling in the striatum. | Knockout studies, Behavioral response assays. |

| Adrenergic | β2-Adrenergic Receptor | Receptor desensitization and β-arrestin recruitment. | Overexpression studies, β-arrestin recruitment assays. |

| Muscarinic | m2 Muscarinic Cholinergic Receptor | Receptor phosphorylation. | In vitro phosphorylation assays. |

| Peptide | Secretin Receptor | Regulation of secretin receptor signaling. | Overexpression of wild-type and dominant-negative GRK6. |

| Protease-Activated | PAR4 | Platelet aggregation and secretion, receptor desensitization. | Knockout studies, Platelet function assays. |

| Purinergic | P2Y1, P2Y12 | Platelet aggregation and secretion. | Knockout studies, Platelet function assays. |

| Thromboxane | TPα Receptor | Receptor phosphorylation and desensitization. | In vitro studies. |

Table 1.2: Non-GPCR Interactors

| Protein Class | Interacting Protein | Cellular Context/Function | Key Experimental Evidence |

| G Proteins | Gαi2 | Formation of a GRK6/AGS3/Gαi2 complex upon CXCR2 activation. | Co-immunoprecipitation. |

| Arrestins | β-arrestin 1, β-arrestin 2 | Mediate receptor desensitization, internalization, and signaling. | Co-immunoprecipitation, Recruitment assays. |

| Scaffolding/Adaptor | Activator of G-protein signaling-3 (AGS3) | Regulation of CXCR2-mediated cellular functions. | Co-immunoprecipitation, shRNA inhibition. |

| Chaperones | Heat Shock Protein 90 (HSP90) | Post-translational regulation of GRK6 expression. | Inhibition studies. |

| Transcription Factors | Downstream regulatory element antagonist modulator (DREAM) | Nuclear function, potential regulation of DNA transcription. | Direct binding assays. |

Key Signaling Pathways Modulated by GRK6

GRK6 is a central regulator of multiple signaling cascades, primarily initiated by GPCR activation. Its kinase activity and protein-protein interactions are critical for fine-tuning the cellular response to a variety of stimuli.

GPCR Desensitization and Internalization

The canonical role of GRK6 is to phosphorylate agonist-activated GPCRs. This phosphorylation event increases the receptor's affinity for β-arrestins. The binding of β-arrestin sterically hinders further G protein coupling, leading to the termination of G protein-mediated signaling, a process known as homologous desensitization. Furthermore, β-arrestin acts as an adaptor protein, recruiting components of the endocytic machinery to promote receptor internalization via clathrin-coated pits.

Chemokine Receptor Signaling and Leukocyte Chemotaxis

GRK6 is highly expressed in lymphatic tissues and plays a critical role in regulating chemokine receptor signaling, which is essential for directing the migration of immune cells. For instance, GRK6 is involved in the desensitization of CXCR2, a receptor for the pro-inflammatory chemokine IL-8. Downregulation of GRK6 is associated with chronic inflammatory diseases, suggesting its importance in maintaining immune homeostasis. In the context of CXCR4, GRK6-mediated phosphorylation and subsequent β-arrestin 2 recruitment are necessary for efficient CXCL12-induced chemotaxis of lymphocytes.

Upon activation of CXCR2 by its ligand, GRK6 forms a complex with Gαi2 and AGS3. This complex formation is dependent on G protein activation and is crucial for regulating downstream signaling events, including Ca2+ mobilization and MAP kinase activation, ultimately modulating leukocyte function.

Dopamine Receptor Signaling

In the central nervous system, particularly the striatum, GRK6 is a key regulator of postsynaptic D2-like dopamine receptors. The loss of GRK6 leads to supersensitivity of these receptors, highlighting its role in dampening dopamine signaling. Overexpression of GRK6 can alleviate L-DOPA-induced dyskinesia in animal models of Parkinson's disease by facilitating the desensitization of dopamine receptors and normalizing downstream signaling pathways, such as the ERK and Akt pathways.

Experimental Protocols: Methodologies for Studying GRK6 Interactions

The identification and characterization of the GRK6 interactome have been achieved through a combination of well-established molecular and cellular biology techniques.

Co-Immunoprecipitation (Co-IP)

Co-IP is a fundamental technique used to identify protein-protein interactions in their native cellular environment.

Objective: To determine if GRK6 physically interacts with a putative binding partner (e.g., a specific GPCR or AGS3).

Methodology:

-

Cell Lysis: Cells expressing endogenous or epitope-tagged GRK6 and the protein of interest are lysed in a non-denaturing buffer to preserve protein complexes.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific to GRK6 (or its tag). The antibody-protein complexes are then captured using protein A/G-conjugated beads.

-

Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the putative interacting protein. The presence of a band corresponding to the protein of interest confirms the interaction.

Yeast Two-Hybrid (Y2H) Screening

Y2H is a powerful genetic method for identifying novel protein-protein interactions on a large scale.

Objective: To screen a cDNA library for proteins that interact with GRK6.

Methodology:

-

Bait and Prey Construction: The GRK6 cDNA is cloned into a "bait" vector, which fuses it to the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). A cDNA library is cloned into a "prey" vector, fusing the library proteins to the activation domain (AD) of the same transcription factor.

-

Yeast Transformation: Both the bait and prey plasmids are co-transformed into a suitable yeast reporter strain.

-

Selection and Screening: If the bait (GRK6) and a prey protein interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing the yeast to grow on selective media and exhibit a color change in the presence of X-gal.

-

Prey Plasmid Rescue and Sequencing: Prey plasmids from positive clones are isolated and sequenced to identify the interacting protein.

Mass Spectrometry (MS)-Based Interactomics

Advanced proteomic approaches, such as affinity purification coupled with mass spectrometry (AP-MS), provide a high-throughput and unbiased method for identifying GRK6-associated protein complexes.

Objective: To identify the components of the GRK6 protein complex in an unbiased manner.

Methodology:

-

Affinity Purification: Similar to Co-IP, GRK6 and its interacting partners are purified from cell lysates using an antibody against GRK6 or an epitope tag.

-

Protein Digestion: The purified protein complexes are eluted and digested into smaller peptides using a protease, typically trypsin.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments the peptides and measures the masses of the fragments (MS2 scan).

-

Database Searching and Protein Identification: The resulting MS/MS spectra are searched against a protein sequence database to identify the peptides and, consequently, the proteins present in the original complex.

Conclusion and Future Directions

The GRK6 protein interaction network is a complex and dynamic system that is integral to the regulation of a multitude of cellular processes, from inflammation and immune responses to neurotransmission and platelet function. While significant progress has been made in identifying the key components of this network, several areas warrant further investigation. The systematic application of quantitative proteomic techniques will be crucial for determining the stoichiometry and dynamics of GRK6-containing protein complexes. Furthermore, elucidating the structural basis of these interactions will provide invaluable insights for the rational design of selective modulators of GRK6 activity. A deeper understanding of the GRK6 interactome holds immense promise for the development of novel therapeutic strategies for a range of diseases, including chronic inflammatory disorders, neurological conditions, and cancer.

References

Grk6-IN-2: A Technical Guide to In Vivo Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo efficacy of Grk6-IN-2, a potent inhibitor of G protein-coupled receptor kinase 6 (GRK6). This document summarizes the foundational data for the compound, its mechanism of action, and its demonstrated anti-cancer effects in animal models. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development.

Introduction: Targeting GRK6

G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases that play a critical role in regulating the signaling of G protein-coupled receptors (GPCRs). By phosphorylating activated GPCRs, GRKs initiate a process called desensitization, which leads to the recruitment of β-arrestin proteins. This uncouples the receptor from its G protein, terminating the signal, and can trigger receptor internalization or β-arrestin-dependent signaling cascades.

GRK6 is highly expressed in lymphoid tissues and has been implicated in various pathologies, including inflammation and cancer. In several cancer types, altered GRK6 expression is associated with disease progression. For instance, in multiple myeloma, GRK6 is considered a critical kinase for cell survival. Conversely, in lung adenocarcinoma, lower GRK6 expression correlates with increased tumor growth and metastasis. This complex, context-dependent role makes GRK6 a compelling target for therapeutic intervention.

This compound (also known as compound 10a) is a potent, small-molecule inhibitor of GRK6, developed from a 4-aminoquinazoline chemical scaffold. It has an in vitro IC₅₀ of 120 nM against GRK6 and was initially investigated for its potential in treating multiple myeloma. Recent studies have demonstrated its efficacy in vivo in a model of triple-negative breast cancer metastasis.

GRK6 Signaling Pathways

GRK6 is a key regulator of multiple signaling pathways critical to cancer progression, including cell migration, proliferation, and survival. Its canonical function involves the desensitization of GPCRs, such as the chemokine receptors CXCR2 and CXCR4, which are pivotal in cancer metastasis. More recently, non-canonical roles involving other receptor types have been identified.

Canonical GPCR Desensitization Pathway

The primary role of GRK6 is to phosphorylate agonist-activated GPCRs, leading to β-arrestin recruitment and signal termination. This is a crucial feedback mechanism to prevent overstimulation. In cancer, aberrant GPCR signaling can drive metastasis.

Caption: Canonical GPCR desensitization pathway regulated by GRK6 and targeted by this compound.

Pro-Metastatic Signaling in Triple-Negative Breast Cancer (TNBC)

In TNBC, GRK6 has been shown to promote metastasis by activating a β-Arrestin 2-dependent signaling cascade involving MAPKs and the transcription factor NF-κB. This compound has been demonstrated to inhibit this pathway.

Caption: Pro-metastatic signaling axis in TNBC mediated by GRK6 and inhibited by this compound.

In Vivo Efficacy of this compound

While this compound was initially developed with a rationale for treating multiple myeloma based on strong in vitro and genetic data, published in vivo efficacy studies have focused on its effects in triple-negative breast cancer.

Triple-Negative Breast Cancer (TNBC)

A 2024 study by Wang et al. investigated the role of GRK6 in TNBC metastasis. The study demonstrated that pharmaceutical inhibition of GRK6 kinase activity with this compound dramatically suppressed the lung colony-forming ability of highly metastatic MDA-MB-231 human breast cancer cells in an in vivo mouse model.

| Study | Animal Model | Cell Line | Treatment | Dosing Regimen | Primary Endpoint | Result |

| Wang et al. (2024) | BALB/c nude mice | MDA-MB-231 (Human TNBC) | This compound | 10 mg/kg, intraperitoneal injection (i.p.), 3 times per week for 4 weeks | Lung metastatic nodules | Statistically significant reduction in the number of lung colonies |

Multiple Myeloma

Genetic knockdown studies have implicated GRK6 as a critical kinase for the survival of multiple myeloma (MM) cells. The foundational paper describing this compound demonstrated its potent antiproliferative activity against a panel of MM cell lines in vitro.[1] However, as of late 2025, in vivo efficacy studies of this compound in animal models of multiple myeloma have not been published. The strong in vitro data provides a compelling rationale for such studies.

| Compound | Cell Line | Assay | Result (IC₅₀) |

| This compound (Cmpd 10a) | KMS11 (MM) | Cell Proliferation | 1-3 µM (72h) |

| This compound (Cmpd 10a) | LP1 (MM) | Cell Proliferation | 1-3 µM (72h) |

| This compound (Cmpd 10a) | MM1R (MM) | Cell Proliferation | 1-3 µM (72h) |

Experimental Protocols & Methodologies

This section provides detailed methodologies for the key in vivo efficacy study cited, based on the publication by Wang et al. (2024).

In Vivo Lung Metastasis Assay

This protocol describes the experimental workflow for assessing the anti-metastatic potential of this compound.

Caption: Experimental workflow for the in vivo lung metastasis study of this compound.

Protocol Details:

-

Animal Model: Female BALB/c nude mice, 6 weeks of age.

-

Cell Line: MDA-MB-231 human triple-negative breast cancer cell line.

-

Cell Preparation and Injection: Cells are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10⁶ cells/mL. A volume of 100 µL (containing 5 x 10⁵ cells) is injected into the lateral tail vein of each mouse.

-

Compound Formulation and Administration: this compound is formulated for intraperitoneal (i.p.) injection. Treatment begins 3 days after cell injection. Mice are treated with either vehicle control or this compound at a dose of 10 mg/kg. Injections are performed three times per week for a total duration of four weeks.

-

Statistical Analysis: The difference in the number of metastatic nodules between the vehicle-treated and this compound-treated groups is typically analyzed using a Student's t-test or a non-parametric equivalent, with p < 0.05 considered statistically significant.

Compound Profile: this compound

-

Compound Name: this compound (Compound 10a)

-

Chemical Class: 4-Aminoquinazoline

-

Mechanism of Action: ATP-competitive inhibitor of GRK6 kinase activity.

-

In Vitro Potency: IC₅₀ = 120 nM for GRK6.[2]

-

Selectivity: The selectivity profile for this compound has not been broadly published. However, a related, more selective analogue, Grk6-IN-1 (compound 18), from the same chemical series was profiled against a panel of 85 kinases and showed good selectivity for GRK6 (IC₅₀ = 6 nM).[1]

-

Pharmacokinetics: Detailed pharmacokinetic data for this compound, including bioavailability, half-life, and metabolism, are not currently available in the public domain.

Conclusion and Future Directions

This compound is a potent GRK6 inhibitor with demonstrated in vivo efficacy in a preclinical model of triple-negative breast cancer metastasis. The compound effectively targets the GRK6/β-Arrestin 2/MAPK/NF-κB signaling axis, providing a clear mechanism for its anti-metastatic effects.

While initially developed for multiple myeloma, the lack of published in vivo data in this indication represents a significant knowledge gap and a clear avenue for future research. Further studies are warranted to:

-

Evaluate the in vivo efficacy of this compound in orthotopic or systemic models of multiple myeloma.

-

Characterize the full pharmacokinetic and pharmacodynamic profile of the compound.

-

Conduct broader kinase selectivity profiling to better understand potential off-target effects.

-

Explore the therapeutic potential of this compound in inflammatory diseases where GRK6 is known to play a significant role.

This technical guide summarizes the current state of knowledge on the in vivo efficacy of this compound, establishing it as a valuable tool for cancer research and a promising lead for further therapeutic development.

References

The Role of Grk6-IN-2 in Modulating Multiple Myeloma Cell Viability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the emerging role of G protein-coupled receptor kinase 6 (GRK6) as a therapeutic target in multiple myeloma (MM) and the specific effects of its inhibitor, Grk6-IN-2, on MM cell viability. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development in this area.

Introduction

Multiple myeloma is a B-cell malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite recent therapeutic advances, MM remains largely incurable, necessitating the identification of novel therapeutic targets. G protein-coupled receptor kinase 6 (GRK6), a serine/threonine kinase, has been identified as a critical factor for the survival of MM cells.[1] GRK6 is highly expressed in MM cell lines compared to normal human somatic cells. Its inhibition has been shown to induce apoptosis in MM cells, making it a promising target for therapeutic intervention.

This compound (also referred to as compound 10a) is a potent and selective small molecule inhibitor of GRK6.[2] This guide will explore the quantitative effects of this compound on MM cell viability, the experimental protocols to assess these effects, and the signaling pathways involved.

Quantitative Data on this compound Activity

The inhibitory potential of this compound has been quantified both biochemically against its target kinase and in cell-based assays to determine its anti-proliferative effects on multiple myeloma cells.

Biochemical Inhibitory Activity

This compound demonstrates potent inhibition of the GRK6 kinase.

| Compound | Target | IC50 (nM) |

| This compound | GRK6 | 120[2] |

Anti-proliferative Activity in Multiple Myeloma Cell Lines

While specific anti-proliferative IC50 values for this compound against a panel of multiple myeloma cell lines are not yet publicly available in a comparative table, a related compound, Grk6-IN-1, has demonstrated efficacy in the low micromolar range. This suggests a therapeutic window for targeting GRK6 in multiple myeloma.

| Compound | Cell Line | Incubation Time | IC50 (µM) |

| Grk6-IN-1 | KMS11 | 3 days | 1-3 |

| Grk6-IN-1 | KMS18 | 3 days | 1-3 |

| Grk6-IN-1 | LP1 | 3 days | 1-3 |

| Grk6-IN-1 | MM1R | 3 days | 1-3 |

| Grk6-IN-1 | RPMI-8226 | 3 days | 1-3 |

Data for Grk6-IN-1 is provided for context and is sourced from MedChemExpress.

Signaling Pathways Modulated by GRK6 Inhibition

GRK6 is a key regulator of G protein-coupled receptor (GPCR) signaling and has been shown to play a pro-survival role in multiple myeloma, at least in part through the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.

GRK6-Mediated GPCR Desensitization

The canonical function of GRK6 is to phosphorylate agonist-activated GPCRs, leading to their desensitization and internalization. This process is crucial for terminating signaling and preventing cellular overstimulation. Inhibition of GRK6 by this compound is expected to block this process, leading to prolonged G protein signaling.

References

Understanding GRK6 Substrate Specificity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor kinase 6 (GRK6) is a serine/threonine kinase that plays a pivotal role in the regulation of numerous physiological processes by phosphorylating both G protein-coupled receptors (GPCRs) and non-GPCR substrates. This phosphorylation leads to the desensitization of GPCRs, thereby terminating G protein-dependent signaling, and can also initiate G protein-independent signaling pathways through β-arrestin. Dysregulation of GRK6 activity has been implicated in various pathologies, including inflammatory diseases, neurological disorders, and cancer, making it an attractive target for therapeutic intervention. Understanding the substrate specificity of GRK6 is crucial for elucidating its biological functions and for the development of targeted therapies. This technical guide provides a comprehensive overview of the current knowledge on GRK6 substrates, the structural determinants of its specificity, and detailed experimental protocols for identifying and validating its targets.

Introduction to GRK6 and Substrate Phosphorylation

G protein-coupled receptor kinases (GRKs) are a family of seven serine/threonine kinases that phosphorylate activated GPCRs, initiating a process called homologous desensitization[1]. This process is critical for preventing overstimulation of signaling pathways. GRK6, a member of the GRK4 subfamily, is ubiquitously expressed, with particularly high levels in immune cells[1].

The canonical function of GRK6 involves the phosphorylation of agonist-bound GPCRs on serine and threonine residues located in their intracellular loops or C-terminal tails. This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders the coupling of the receptor to G proteins, thus terminating G protein-mediated signaling. Furthermore, the GRK/β-arrestin system can act as a signaling switch, initiating G protein-independent signaling cascades[1]. Interestingly, GRK6 and the closely related GRK5 can phosphorylate receptors at sites that favor arrestin-mediated signaling over desensitization and internalization, a phenomenon known as biased agonism[1].

Beyond its role in GPCR regulation, a growing body of evidence demonstrates that GRK6 phosphorylates a variety of non-GPCR substrates, expanding its functional repertoire to include the regulation of inflammatory responses and other cellular processes.

GRK6 Substrates: A Comprehensive Overview

The substrate repertoire of GRK6 is diverse, encompassing both GPCRs involved in a wide array of physiological functions and key intracellular signaling proteins.

G Protein-Coupled Receptor (GPCR) Substrates

GRK6 has been shown to phosphorylate and regulate a variety of GPCRs. The following table summarizes some of the well-characterized GPCR substrates of GRK6.

| GPCR Substrate | Phosphorylation Site(s) | Functional Outcome | References |

| CXCR4 | Ser339, Ser324/325 | Desensitization, internalization, chemotaxis regulation, lysosomal degradation.[2] | |

| Dopamine D2 Receptor | Multiple S/T residues in intracellular loop 3 (ICL3) | Desensitization, regulation of locomotor activity. | |

| M3 Muscarinic Acetylcholine Receptor | Not specified | Desensitization. | |

| Secretin Receptor | Not specified | Desensitization. | |

| Protease-Activated Receptor 1 (PAR1) | Not specified | Desensitization in platelets. | |

| Protease-Activated Receptor 4 (PAR4) | Not specified | Desensitization in platelets. | |

| P2Y1 Receptor | Not specified | Desensitization in platelets. | |

| P2Y12 Receptor | Not specified | Desensitization in platelets. | |

| Thromboxane A2 Receptor (TPα) | Not specified | Regulation of platelet function. | |

| β2-Adrenergic Receptor | Distinct C-terminal sites | β-arrestin recruitment. |

Non-GPCR Substrates

GRK6 also phosphorylates proteins outside of the GPCR family, thereby influencing a broader range of cellular signaling pathways.

| Non-GPCR Substrate | Phosphorylation Site(s) | Functional Outcome | References |

| IκBα | Ser32, Ser36 | Promotes NF-κB signaling and inflammation. | |

| Tubulin | Not specified | Regulation of microtubule dynamics. | |

| Synucleins | Not specified | Potential role in neurodegenerative diseases. |

Quantitative Data on GRK6 Phosphorylation

Kinetic studies provide valuable insights into the efficiency and preference of GRK6 for its substrates. The following table summarizes available quantitative data.

| Substrate | KM | Vmax | Catalytic Efficiency (kcat/KM) | Experimental System | References |

| Rhodopsin | ~10 µM | ~51 nmol/min/mg | Not specified | Purified GRK6 and bovine rod outer segment membranes. | |

| Rhodopsin | 14.5 µM | ~1000 nmol/min/mg (for GRK5) | Not specified | Purified GRK5 and rhodopsin. | |

| Tubulin | Not specified | Increased with GRK6-P384S mutant. | Increased with GRK6-P384S mutant. | In vitro phosphorylation assay with purified proteins. | |

| ATP | Not specified | Increased with GRK6-P384S mutant. | 3-fold increase with GRK6-P384S mutant. | In vitro phosphorylation assay. | |

| β-tubulin peptide | 33.9 µM (for GRK2) | 0.35 pmol/min/mg (for GRK2) | Not specified | In vitro phosphorylation with GRK2. |

Structural Determinants of GRK6 Substrate Specificity

The ability of GRK6 to selectively phosphorylate its substrates is determined by its three-dimensional structure and specific amino acid residues within its functional domains.

GRKs share a conserved architecture, including a central kinase domain flanked by an N-terminal domain and a C-terminal region. The crystal structure of GRK6 reveals that its kinase domain adopts a conformation that is thought to be activated upon binding to a GPCR.

Key structural features governing GRK6 substrate recognition include:

-

The N-terminal Helix (αNT): This region is critical for recognizing the activated state of GPCRs. Mutations of exposed hydrophobic residues within this helix selectively inhibit receptor phosphorylation without affecting the phosphorylation of peptide substrates, suggesting a direct interaction with the receptor. The αNT helix is thought to bridge the large and small lobes of the kinase domain, stabilizing its active conformation.

-

Receptor Docking Site: The N-terminal helix, along with a basic surface of the protein, forms a putative receptor docking site. This basic region is also proposed to bind to anionic phospholipids in the cell membrane, suggesting a cooperative mechanism of receptor recognition and membrane association that leads to kinase activation.

-

Substrate-Binding Groove: Like other kinases, GRK6 possesses a substrate-binding groove within its catalytic domain. While a clear consensus phosphorylation sequence for GRKs has not been definitively established, studies with peptide substrates suggest that GRK5 and GRK6 may prefer to phosphorylate serine or threonine residues that are preceded by basic amino acids.

Signaling Pathways Regulated by GRK6